6,10-Dimethylundecadien-2-one
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Overview
Description
It is a key volatile flavor compound found in tomatoes and certain species of mushrooms . This compound is characterized by its fresh, green, floral, and rose-like aroma, making it valuable in the flavor and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6,10-Dimethylundecadien-2-one can be synthesized through various methods. One common route involves the condensation of citral with acetone in the presence of a base catalyst. The reaction typically proceeds under mild conditions, with temperatures ranging from 25°C to 50°C. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The compound is often stabilized with antioxidants to prevent degradation during storage and transportation .
Chemical Reactions Analysis
Types of Reactions: 6,10-Dimethylundecadien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are often employed in substitution reactions.
Major Products:
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6,10-Dimethylundecadien-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s aroma properties make it useful in studying olfactory receptors and sensory biology.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 6,10-Dimethylundecadien-2-one involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. Additionally, its potential antimicrobial properties may involve disruption of microbial cell membranes, leading to cell death .
Comparison with Similar Compounds
- 6,10-Dimethyl-5,9-undecadien-2-one (E)
- 6,10-Dimethyl-5,9-undecadien-2-one (Z)
- Dihydropseudoionone
- α,β-Dihydropseudoionone
Comparison: 6,10-Dimethylundecadien-2-one is unique due to its specific aroma profile and its presence in natural sources like tomatoes and mushrooms. Compared to its isomers, such as 6,10-Dimethyl-5,9-undecadien-2-one (E) and (Z), it has distinct olfactory properties that make it particularly valuable in the flavor and fragrance industries .
Properties
Molecular Formula |
C13H22O |
---|---|
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(3E,5E)-6,10-dimethylundeca-3,5-dien-2-one |
InChI |
InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6,9-11H,5,7-8H2,1-4H3/b10-6+,12-9+ |
InChI Key |
HBZBROBMQHJIBO-KOOBJXAQSA-N |
Isomeric SMILES |
CC(C)CCC/C(=C/C=C/C(=O)C)/C |
Canonical SMILES |
CC(C)CCCC(=CC=CC(=O)C)C |
Origin of Product |
United States |
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